molecular formula C20H34O5 B157518 8-iso-PGE1 CAS No. 21003-46-3

8-iso-PGE1

Cat. No.: B157518
CAS No.: 21003-46-3
M. Wt: 354.5 g/mol
InChI Key: GMVPRGQOIOIIMI-JCPCGATGSA-N
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Description

8-Isoprostaglandin E1 is a prostanoid.

Mechanism of Action

Target of Action

8-iso-PGE1, also known as Ovinonic acid, is primarily a spasmodic agent found in canine pulmonary veins . It is an isoprostane, a family of prostanoid molecules of non-cyclooxygenase origin . It has been reported to cause vasodilation , indicating that its primary targets are likely vascular smooth muscle cells.

Mode of Action

It is known to induce vasodilation, suggesting that it interacts with its targets (vascular smooth muscle cells) to relax them, thereby increasing blood flow . This vasodilatory effect is likely achieved through the inhibition of muscle contraction, which is consistent with its role as a spasmodic agent .

Biochemical Pathways

This compound is part of the isoprostane family, which are produced in vivo in humans by a non-cyclooxygenase, free radical-catalyzed mechanism . It is suggested that this compound may be involved in the regulation of inflammatory responses, as it has been found to down-regulate inflammatory factors .

Pharmacokinetics

It is known that both intra-arterial and intravenous infusions of pge1 have been used in the treatment of peripheral arterial occlusive disease .

Result of Action

The primary result of this compound action is vasodilation, which can increase blood flow and potentially alleviate conditions such as peripheral arterial occlusive disease . Additionally, it has been reported to have anti-inflammatory effects, which could be beneficial in various pathological conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of FiO2 could be reduced from 60 to 40% to maintain oxygenation . Furthermore, the presence of other biochemical factors in the environment, such as inflammatory mediators, could potentially influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

8-iso-PGE1 interacts with various enzymes, proteins, and other biomolecules. It is recognized as a vasoconstrictor with a similar effect as PGF2α . The formal name of this compound is (8β,11α,13E,15S)-11,15-dihydroxy-9-oxo-prost-13-en-1-oic acid .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to attenuate high glucose-induced apoptosis in proximal renal tubular cells by inhibiting the JNK/Bim pathway . Furthermore, it has been shown to bind to Nurr1, an orphan nuclear receptor critical for the development, maintenance, and protection of midbrain dopaminergic neurons, and stimulate its transcriptional function .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It directly interacts with the ligand-binding domain (LBD) of Nurr1 and stimulates its transcriptional function . PGA1, a dehydrated metabolite of PGE1, couples covalently to Nurr1-LBD by forming a Michael adduct with Cys566, inducing notable conformational changes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. For instance, PGE1 administration did not change blood glucose levels but alleviated diabetic kidney injury in DKD rats . In vitro experiments showed that PGE1 significantly enhanced HG-reduced HK-2 cell viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, PGE1 and PGA1 exhibited neuroprotective effects in a Nurr1-dependent manner, prominently enhancing the expression of Nurr1 target genes in mDA neurons and improving motor deficits in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned mouse models of Parkinson’s disease .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a product of the arachidonic acid cascade, a well-studied metabolic pathway involving the conversion of arachidonic acid into various prostaglandins and other eicosanoids .

Properties

IUPAC Name

7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVPRGQOIOIIMI-JCPCGATGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185206
Record name (8β,11α,13E,15S)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-Isoprostaglandin E1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

21003-46-3
Record name (8β,11α,13E,15S)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21003-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoprostaglandin E1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021003463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8β,11α,13E,15S)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-EPIPROSTAGLANDIN E1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84W5RE239W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 8-Isoprostaglandin E1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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